

Application Notes and Protocols for the Analysis of 3-Hydroxy-OPC4-CoA

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Compound of Interest

Compound Name: 3-Hydroxy-OPC4-CoA

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Introduction

3-Hydroxy-OPC4-CoA (3-hydroxy-4-oxocyclopent-2-en-1-yl)butanoyl-CoA is a key intermediate in the biosynthesis of jasmonic acid and related plant signaling molecules. Accurate and reliable quantification of this analyte is crucial for understanding plant defense mechanisms, stress responses, and for the development of novel agrochemicals. These application notes provide detailed protocols for the analysis of **3-Hydroxy-OPC4-CoA** using modern analytical techniques.

Disclaimer: As of the latest update, a certified analytical standard for **3-Hydroxy-OPC4-CoA** is not commercially available. The following protocols and data are based on established methodologies for the analysis of similar short-chain 3-hydroxyacyl-CoA esters. The quantitative data presented is hypothetical and should serve as a guideline for method development and validation.

Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the preferred method for the sensitive and selective quantification of **3-Hydroxy-OPC4-CoA** in complex biological matrices due to its high specificity and low detection limits.

Experimental Protocol: Quantification of 3-Hydroxy-OPC4-CoA by LC-MS/MS

1. Sample Preparation (from plant tissue)

- Materials:
 - Plant tissue (e.g., leaves, roots)
 - Liquid nitrogen
 - Extraction Solvent: 2.5% 5-sulfosalicylic acid (SSA) in water/acetonitrile (50:50, v/v)
 - Internal Standard (IS): A stable isotope-labeled analog (e.g., D4-**3-Hydroxy-OPC4-CoA**) or a structurally similar short-chain acyl-CoA not present in the sample.
 - Microcentrifuge tubes
 - Homogenizer
- Procedure:
 - Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen.
 - Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
 - Transfer the powdered tissue to a pre-weighed 2 mL microcentrifuge tube.
 - Add 1 mL of ice-cold Extraction Solvent containing the internal standard.
 - Homogenize the sample on ice for 1 minute.
 - Vortex the mixture for 30 seconds.

- Centrifuge at 16,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
 - Mobile Phase A: 10 mM ammonium acetate in water, pH 7
 - Mobile Phase B: Acetonitrile
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 µL
 - Column Temperature: 40°C
 - Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5% to 95% B
 - 8-10 min: 95% B
 - 10.1-12 min: 5% B (re-equilibration)
- Mass Spectrometry (Triple Quadrupole):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Multiple Reaction Monitoring (MRM) Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate moiety) and a product ion at m/z 428.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Analyte (**3-Hydroxy-OPC4-CoA**): Precursor ion $[M+H]^+$ → Product ion (Neutral loss of 507)
- Analyte (**3-Hydroxy-OPC4-CoA**): Precursor ion $[M+H]^+$ → Product ion m/z 428
- Internal Standard: Corresponding transitions for the IS.
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Cone Gas Flow: 50 L/hr
 - Desolvation Gas Flow: 800 L/hr

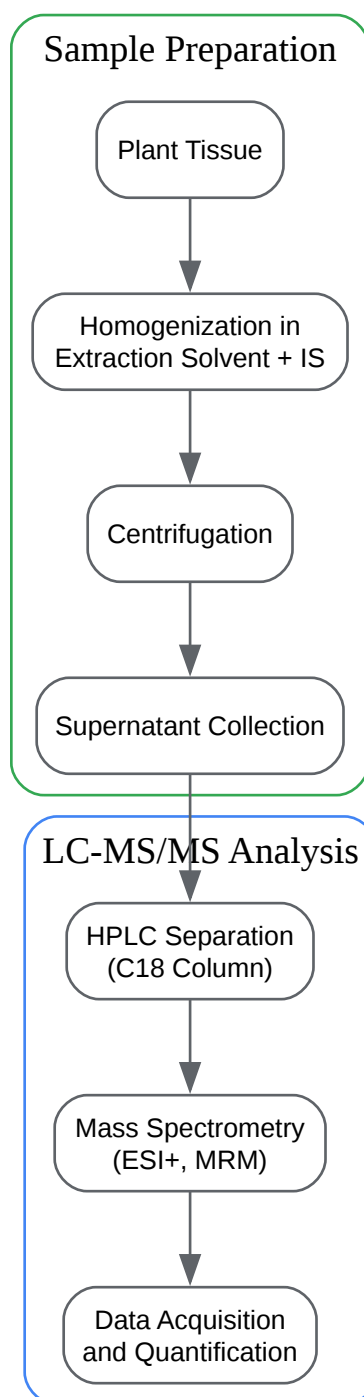
Data Presentation: Hypothetical Quantitative LC-MS/MS Data

The following table summarizes the expected performance characteristics for the LC-MS/MS method.

Parameter	Expected Value
Retention Time (RT)	~ 5.2 min
Precursor Ion (Q1) [M+H] ⁺	To be determined
Product Ion (Q3)	Precursor - 507 Da / m/z 428
Linearity (r ²)	> 0.99
Lower Limit of Quantitation	0.1 - 1 ng/mL
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 15%
Accuracy (% Recovery)	90 - 110%

Note: The exact mass of the precursor ion needs to be calculated based on the chemical formula of **3-Hydroxy-OPC4-CoA**.

Visualization: LC-MS/MS Workflow



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Caption: Workflow for the quantification of **3-Hydroxy-OPC4-CoA** by LC-MS/MS.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used for the structural confirmation of synthesized **3-Hydroxy-OPC4-CoA** and for quantitative analysis at higher concentrations.

Experimental Protocol: ^1H NMR Analysis

1. Sample Preparation

- Materials:
 - Synthesized and purified **3-Hydroxy-OPC4-CoA** (lyophilized powder)
 - Deuterated water (D_2O)
 - Internal Standard (e.g., DSS or TMSP)
 - NMR tubes
- Procedure:
 - Dissolve 1-5 mg of **3-Hydroxy-OPC4-CoA** in 500 μL of D_2O .
 - Add a known amount of internal standard for quantification.
 - Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Parameters

- Spectrometer: 600 MHz or higher field strength NMR spectrometer
- Experiment: 1D ^1H NMR
- Solvent: D_2O
- Temperature: 298 K

- Pulse Sequence: Standard 1D proton experiment with water suppression (e.g., presaturation)
- Number of Scans: 128 or more, depending on concentration
- Relaxation Delay: 5 seconds

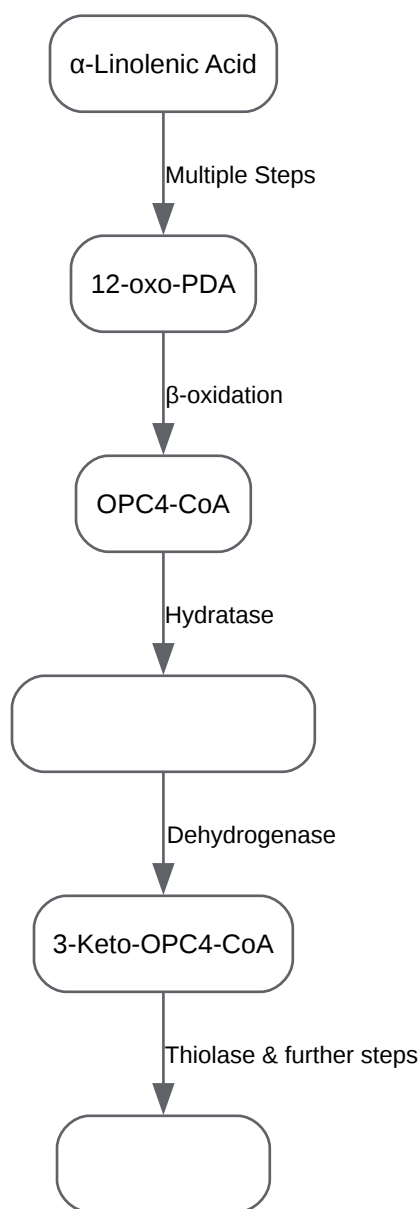
Data Presentation: Expected ¹H NMR Chemical Shifts

The following table provides expected chemical shift ranges for the key protons in **3-Hydroxy-OPC4-CoA**, based on known spectra of Coenzyme A and its derivatives.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Proton Group	Expected Chemical Shift (ppm)
Adenine H-8	~ 8.5
Adenine H-2	~ 8.2
Ribose H-1'	~ 6.1
Pantothenate -CH ₂ -CH ₂ -CO- (β-alanine)	~ 2.4 - 2.6
Cysteamine -S-CH ₂ -CH ₂ -NH-	~ 2.8 - 3.1
3-Hydroxyacyl -CH(OH)-	~ 4.0 - 4.2
3-Hydroxyacyl -CH ₂ -CO-S-	~ 2.5 - 2.7
OPC4 ring protons	~ 5.5 - 7.5 (alkene), 2.0 - 3.0 (aliphatic)

Visualization: Biological Context

3-Hydroxy-OPC4-CoA is an intermediate in the jasmonic acid biosynthesis pathway, which is initiated from α-linolenic acid.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)



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Caption: Simplified jasmonic acid biosynthesis pathway showing the position of **3-Hydroxy-OPC4-CoA**.

Section 3: Synthesis of 3-Hydroxy-OPC4-CoA Standard (Theoretical)

A potential route for the enzymatic synthesis of **3-Hydroxy-OPC4-CoA** could be adapted from methods used for other 3-hydroxyacyl-CoAs.[13]

Proposed Enzymatic Synthesis Protocol

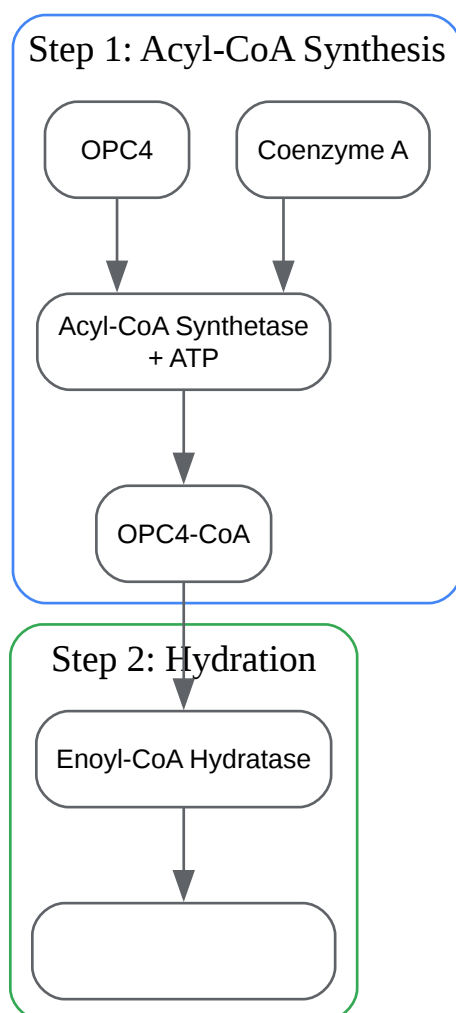
1. Materials

- OPC4 (4-oxo-cyclopent-2-enyl-butyric acid)
- Coenzyme A (CoA)
- ATP
- Acyl-CoA synthetase (e.g., from *Pseudomonas* sp.)
- Enoyl-CoA hydratase (e.g., crotonase)
- Reaction Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.0)
- HPLC for purification

2. Procedure

- Step 1: Synthesis of OPC4-CoA.
 - Incubate OPC4 with CoA, ATP, and a suitable acyl-CoA synthetase in the reaction buffer.
 - Monitor the reaction for the formation of OPC4-CoA by HPLC.
 - Purify the OPC4-CoA intermediate using preparative HPLC.
- Step 2: Hydration to **3-Hydroxy-OPC4-CoA**.
 - Incubate the purified OPC4-CoA with enoyl-CoA hydratase in the reaction buffer.
 - Monitor the conversion to **3-Hydroxy-OPC4-CoA** by HPLC.
 - Purify the final product using preparative HPLC and characterize by LC-MS/MS and NMR.

Visualization: Synthesis Workflow



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